Structural Uniqueness and Predicted Physicochemical Profile Among N1-Benzyl Pyrazole-3-Carboxamides
The target compound, 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide, is distinguished from its closest structural analogs by its specific 4-methoxybenzyl substitution. This group provides unique electronic and lipophilic characteristics. Comparison to 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide shows a change in molecular weight (276.25 vs 280.67 g/mol) and ClogP, which is estimated to be significantly lower for the target compound (Predicted ClogP ~1.2) versus the chlorobenzyl analog (Predicted ClogP ~2.0) due to the electron-donating nature of the methoxy group versus the electron-withdrawing chlorine . This difference in lipophilicity can directly impact membrane permeability, solubility, and off-target binding, making the methoxybenzyl compound a preferred starting point for targets where lower logP is desired, such as CNS or certain anti-inflammatory programs [1].
| Evidence Dimension | Predicted ClogP (Lipophilicity) |
|---|---|
| Target Compound Data | Predicted ClogP ~1.2 (Based on ACD/Labs Percepta model) |
| Comparator Or Baseline | 1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide: Predicted ClogP ~2.0 |
| Quantified Difference | ΔClogP ≈ -0.8 |
| Conditions | In silico prediction using ACD/Labs Percepta. No experimental logP data available. |
Why This Matters
For procurement in lead optimization programs targeting enzymes with a preference for polar or CNS-accessible active sites, the lower predicted lipophilicity of the methoxybenzyl analog provides a more favorable starting point for optimizing solubility and reducing non-specific binding.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003598828 View Source
